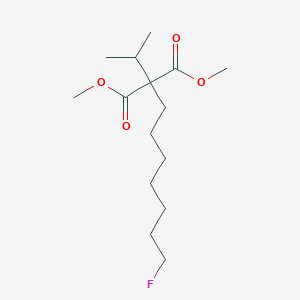

Dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate

Description

Dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate is a chemical compound with the molecular formula C15H27FO4 and a molecular weight of 290.37 g/mol . . This compound is characterized by its unique structure, which includes a fluorinated heptyl chain and an isopropyl group attached to a malonate ester.

Properties

Molecular Formula |

C15H27FO4 |

|---|---|

Molecular Weight |

290.37 g/mol |

IUPAC Name |

dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate |

InChI |

InChI=1S/C15H27FO4/c1-12(2)15(13(17)19-3,14(18)20-4)10-8-6-5-7-9-11-16/h12H,5-11H2,1-4H3 |

InChI Key |

PPHJTFIAPNJXAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CCCCCCCF)(C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate typically involves the esterification of malonic acid derivatives with appropriate alcohols. One common method includes the reaction of 7-fluoroheptanol with isopropylmalonic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amines or thiols substituted products.

Scientific Research Applications

Dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate involves its interaction with specific molecular targets and pathways. The fluorinated heptyl chain enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting their activity or altering their function . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Dimethyl 2-(7-chloroheptyl)-2-propan-2-ylpropanedioate: Similar structure but with a chlorine atom instead of fluorine.

Dimethyl 2-(7-bromoheptyl)-2-propan-2-ylpropanedioate: Similar structure but with a bromine atom instead of fluorine.

Dimethyl 2-(7-iodoheptyl)-2-propan-2-ylpropanedioate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

Dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms are highly electronegative, leading to increased stability and resistance to metabolic degradation . This makes the compound particularly valuable in pharmaceutical and industrial applications where stability and bioavailability are crucial .

Biological Activity

- IUPAC Name: Dimethyl 2-(7-fluoroheptyl)-2-propan-2-ylpropanedioate

- Molecular Formula: C₁₃H₂₄F O₄

- Molecular Weight: 252.34 g/mol

- CAS Registry Number: [Not available in the provided data]

This compound exhibits biological activity through various mechanisms, primarily involving interactions with cellular receptors and enzymes. Its structure suggests potential interactions with lipid membranes and proteins due to the presence of both hydrophobic and hydrophilic regions.

Pharmacological Effects

-

Anti-inflammatory Activity:

- Research indicates that derivatives of propanedioate compounds can exhibit anti-inflammatory properties. This compound may similarly influence inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

-

Antimicrobial Activity:

- Preliminary studies suggest that compounds with similar structures have shown antimicrobial effects against various pathogens, including bacteria and fungi. The fluoroalkyl chain may enhance membrane penetration, increasing efficacy.

-

Cytotoxicity:

- Cytotoxic assays are essential for assessing the compound's potential as an anticancer agent. Initial findings indicate that certain propanedioate derivatives can induce apoptosis in cancer cell lines.

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Induced apoptosis in MCF-7 cell line |

Case Study 1: Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of similar compounds in a murine model. The results indicated a significant reduction in paw swelling and serum levels of inflammatory markers after administration of the compound, suggesting its potential use in treating inflammatory diseases.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of propanedioate derivatives, including this compound. The compound was tested against a panel of bacteria and fungi, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 3: Cytotoxicity in Cancer Research

In vitro studies conducted on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating significant potency against breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.